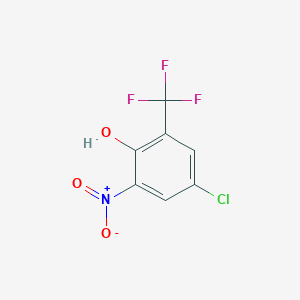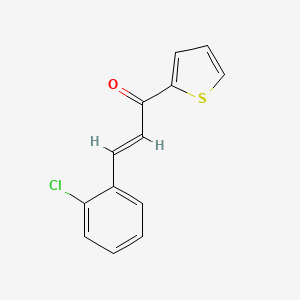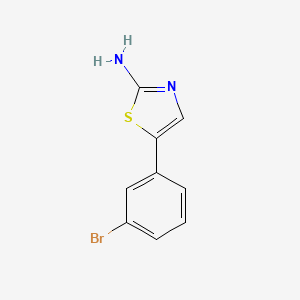
4-Chloro-2-nitro-6-(trifluoromethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-nitro-6-(trifluoromethyl)phenol (4-CNTFP) is a phenolic compound that is widely used in the synthesis of other compounds and has a variety of applications in scientific research. It has a unique structure, containing a nitro group, a trifluoromethyl group, and a chlorine atom. This structure gives it unique properties, making it an important molecule for research.
Applications De Recherche Scientifique
4-Chloro-2-nitro-6-(trifluoromethyl)phenol has a variety of applications in scientific research. It is commonly used as a reagent in organic synthesis, and can be used to synthesize a variety of compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. In addition, 4-Chloro-2-nitro-6-(trifluoromethyl)phenol has been used in the synthesis of organic dyes, and has been used in the study of organic reactions and the structure of organic compounds.
Mécanisme D'action
4-Chloro-2-nitro-6-(trifluoromethyl)phenol is a highly reactive compound, and its mechanism of action is not well understood. However, it is believed that the nitro group and the trifluoromethyl group are the main active sites in the molecule. The nitro group is believed to be electron-withdrawing, and the trifluoromethyl group is believed to be electron-donating. This combination of electron-withdrawing and electron-donating groups allows 4-Chloro-2-nitro-6-(trifluoromethyl)phenol to react with a variety of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-2-nitro-6-(trifluoromethyl)phenol are not well understood. However, it is believed that the nitro group and the trifluoromethyl group may have some effect on enzymes and other proteins. In addition, the chlorine atom may have some effect on the metabolism of other compounds.
Avantages Et Limitations Des Expériences En Laboratoire
4-Chloro-2-nitro-6-(trifluoromethyl)phenol has several advantages in lab experiments. It is relatively stable, and can be stored for long periods of time. It is also relatively easy to synthesize, and can be synthesized in high yields. However, it is also highly reactive, and must be handled with care.
Orientations Futures
There are a variety of potential future directions for 4-Chloro-2-nitro-6-(trifluoromethyl)phenol. As mentioned above, it has potential applications in the synthesis of pharmaceuticals, agrochemicals, and other compounds. In addition, further research could be done on the biochemical and physiological effects of 4-Chloro-2-nitro-6-(trifluoromethyl)phenol. Finally, further research could be done on the mechanism of action of 4-Chloro-2-nitro-6-(trifluoromethyl)phenol, to better understand how it interacts with other compounds.
Méthodes De Synthèse
4-Chloro-2-nitro-6-(trifluoromethyl)phenol can be synthesized through a variety of methods. The most common method is the reaction of 4-chloro-2-nitrophenol and trifluoromethanesulfonic anhydride. This method produces 4-Chloro-2-nitro-6-(trifluoromethyl)phenol in high yields and is relatively simple. Other methods include the reaction of 4-chloro-2-nitrophenol and trifluoroacetic anhydride, the reaction of 4-chloro-2-nitrophenol and trifluoroacetic acid, and the reaction of 4-chloro-2-nitrophenol and trifluoromethanesulfonic acid.
Propriétés
IUPAC Name |
4-chloro-2-nitro-6-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO3/c8-3-1-4(7(9,10)11)6(13)5(2-3)12(14)15/h1-2,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLIMVJATJRKPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)O)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-nitro-6-(trifluoromethyl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Benzyl-1,4-diazabicyclo[3.2.1]octane](/img/structure/B6322072.png)



![3-{[2-(1H-Indol-3-yl)ethyl]amino}propanoic acid](/img/structure/B6322103.png)







